4-fluoro-N-(3-iodophenyl)benzamide
Description
Properties
Molecular Formula |
C13H9FINO |
|---|---|
Molecular Weight |
341.12 g/mol |
IUPAC Name |
4-fluoro-N-(3-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9FINO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17) |
InChI Key |
CDOQPEGCRPUOQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Anticancer Activity:
4-Fluoro-N-(3-iodophenyl)benzamide has been investigated for its potential as an anticancer agent. The presence of the iodine atom enhances its interaction with biological targets, particularly in inhibiting enzymes involved in cancer progression. For instance, related compounds have shown efficacy against breast cancer by targeting poly-ADP-ribose polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .
Anti-inflammatory Properties:
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic diseases where inflammation plays a pivotal role. The compound's structure allows it to interact with specific receptors that mediate inflammatory responses, suggesting potential therapeutic applications .
Chemical Synthesis Applications
Building Block in Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including substitution reactions that can yield more complex molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals.
Catalytic Reactions:
The compound has been utilized in catalytic reactions, such as carbene-catalyzed annulations, which enable the synthesis of diverse heterocycles. These reactions are significant for creating complex organic structures that are challenging to synthesize using traditional methods .
Data Summary Table
Case Studies
Case Study 1: Anticancer Research
In a study exploring the anticancer properties of halogenated benzamides, researchers found that this compound inhibited tumor growth in vitro by disrupting DNA repair pathways. The compound's ability to target PARP led to increased apoptosis in cancer cells, highlighting its potential as a therapeutic agent against breast cancer .
Case Study 2: Synthesis and Characterization
A recent publication detailed the synthesis of this compound through a multi-step reaction involving iodo-substitution and subsequent amide formation. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compound, demonstrating its utility as a precursor for further chemical modifications .
Comparison with Similar Compounds
Structural Features and Crystallography
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide
- Synthesis : Prepared via condensation of 4-fluorobenzohydrazide with phthalic anhydride in acetic acid .
- Crystal Structure: Monoclinic space group P2₁/n with lattice parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, and β = 105.116°. Hydrogen bonds (N–H···O, O–H···O) form a 3D framework .
- Pharmacology: Exhibits anti-inflammatory and anticancer activities due to the isoindolinone and fluorobenzamide moieties .
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide
- Dihedral Angle : 14.1° between aromatic rings, stabilized by an intramolecular hydrogen bond (N–H···O, 2.573 Å). Intermolecular O–H···O bonds create infinite ribbons .
- Key Difference : The nitro and hydroxyl groups introduce strong hydrogen-bonding networks, contrasting with the iodine substituent in the target compound, which may prioritize halogen bonding .
| Compound | Dihedral Angle | Hydrogen Bonds | Space Group |
|---|---|---|---|
| 4-Fluoro-N-(3-iodophenyl)benzamide | Not reported | Likely C–I···π interactions | Unknown |
| 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | N/A | N–H···O, O–H···O | P2₁/n |
| 4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | 14.1° | O–H···O (intermolecular) | Not specified |
Physicochemical Properties
- Lipophilicity: The iodine substituent in this compound increases molecular weight (MW ≈ 371.1 g/mol) and lipophilicity (clogP ≈ 4.2) compared to non-halogenated analogues.
- Solubility : Fluorine improves aqueous solubility relative to chloro or bromo analogues, but iodine’s bulk may reduce it.
| Compound | MW (g/mol) | clogP | Hydrogen Bond Acceptors |
|---|---|---|---|
| This compound | 371.1 | ~4.2 | 2 (amide O, F) |
| 4-Fluoro-N-(4-fluorophenyl)benzamide | 234.2 | ~3.1 | 3 (amide O, 2×F) |
| 3-Fluoro-N-(4-iodophenyl)benzamide | 371.1 | ~4.2 | 2 (amide O, F) |
Computational Insights
- HOMO-LUMO Gaps : For 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide , DFT calculations revealed a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .
- Hirshfeld Surface Analysis: The 3-iodo substituent may increase polar surface area, enhancing halogen bonding in crystals compared to nitro or morpholino derivatives .
Preparation Methods
Synthesis of 4-Fluorobenzoyl Chloride
4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 2–4 hours, yielding 4-fluorobenzoyl chloride as a pale-yellow liquid. Excess reagent is removed under reduced pressure, and the product is used directly without purification due to its moisture sensitivity.
Reaction Conditions:
- Solvent: Anhydrous DCM
- Temperature: 40–60°C (reflux)
- Time: 2–4 hours
- Yield: >95% (theoretical)
Coupling with 3-Iodoaniline
The acyl chloride is reacted with 3-iodoaniline in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.
Procedure:
- Dissolve 3-iodoaniline (1.0 equiv) in DCM.
- Add TEA (2.5 equiv) dropwise at 0°C.
- Introduce 4-fluorobenzoyl chloride (1.2 equiv) slowly to avoid exothermic side reactions.
- Stir at room temperature for 12–24 hours.
- Quench with aqueous NaOH, extract with DCM, and purify via flash chromatography (hexanes/ethyl acetate).
Optimization Notes:
- Solvent Choice: DCM minimizes side reactions compared to polar aprotic solvents like DMF.
- Stoichiometry: A slight excess of acyl chloride ensures complete conversion of the amine.
- Purification: Silica gel chromatography effectively removes unreacted starting materials and byproducts.
Carbodiimide-Mediated Coupling
As an alternative to acyl chlorides, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct amide formation from 4-fluorobenzoic acid and 3-iodoaniline. This method, widely used in peptide synthesis, avoids handling reactive acyl chlorides.
Activation with DCC/DMAP
A mixture of 4-fluorobenzoic acid (1.0 equiv), DCC (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM is stirred at 0°C for 30 minutes. 3-Iodoaniline (1.0 equiv) is added, and the reaction proceeds at room temperature for 24 hours.
Key Observations:
EDC/HOBt Coupling
For improved efficiency, 1-hydroxybenzotriazole (HOBt) is added to suppress racemization and enhance coupling efficiency:
- Combine 4-fluorobenzoic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in DMF.
- Stir for 10 minutes at 0°C.
- Add 3-iodoaniline (1.0 equiv) and stir at room temperature for 6 hours.
- Purify via C-18 Sep-Pak cartridge or recrystallization.
Advantages:
- Reduced Side Reactions: HOBt prevents unwanted O-acylation.
- Solvent Flexibility: DMF or THF can be used depending on reactant solubility.
Comparative Analysis of Methods
| Parameter | Acyl Chloride Route | DCC/DMAP Route | EDC/HOBt Route |
|---|---|---|---|
| Reaction Time | 12–24 hours | 24 hours | 6 hours |
| Yield | 70–85% | 65–78% | 75–82% |
| Purification | Flash chromatography | Filtration + chromatography | Sep-Pak cartridge |
| Cost | Low (SOCl₂ is inexpensive) | Moderate (DCC cost) | High (EDC/HOBt cost) |
| Scalability | Excellent | Moderate | Limited by HOBt solubility |
Key Findings:
- The acyl chloride method offers the highest yields and scalability but requires careful handling of corrosive reagents.
- EDC/HOBt coupling provides faster reactions and easier purification but at a higher cost.
- DCC/DMAP is less efficient but remains useful for small-scale syntheses.
Mechanistic Considerations
Acyl Chloride Pathway
The reaction proceeds via nucleophilic acyl substitution (SN2 mechanism). 3-Iodoaniline attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, displacing chloride and forming the amide bond. TEA scavenges HCl, shifting the equilibrium toward product formation.
Carbodiimide-Mediated Activation
EDC first reacts with 4-fluorobenzoic acid to form an O-acylisourea intermediate. HOBt then displaces the carbodiimide, generating a stable active ester. Nucleophilic attack by 3-iodoaniline yields the amide and releases HOBt.
Challenges and Optimization
Iodine Substitution Stability
The 3-iodo group on the aniline ring is susceptible to displacement under harsh conditions. However, mild reaction temperatures (0–25°C) and neutral pH prevent undesired C–I bond cleavage.
Solvent Effects
Q & A
Q. What experimental and computational methods support multi-target drug design with this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
